molecular formula C16H26ClNO3S B7456408 5-chloro-2-ethoxy-N,N-bis(2-methylpropyl)benzene-1-sulfonamide

5-chloro-2-ethoxy-N,N-bis(2-methylpropyl)benzene-1-sulfonamide

Cat. No. B7456408
M. Wt: 347.9 g/mol
InChI Key: DWDGZQLSWYFRMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-2-ethoxy-N,N-bis(2-methylpropyl)benzene-1-sulfonamide, commonly known as CEIBS, is a sulfonamide compound that has been used in scientific research for various purposes. This compound is known for its ability to inhibit certain enzymes and has been studied for its potential use in treating various diseases.

Mechanism of Action

CEIBS inhibits the activity of carbonic anhydrase and metalloproteinases by binding to the active site of these enzymes. This binding prevents the substrate from binding to the enzyme and inhibits its activity. In addition, CEIBS has been shown to induce apoptosis in cancer cells by activating certain pathways.
Biochemical and Physiological Effects:
CEIBS has been shown to have anti-inflammatory and anti-cancer effects in vitro and in vivo. It has also been shown to inhibit the growth of certain bacteria and fungi. However, the exact biochemical and physiological effects of CEIBS are still being studied.

Advantages and Limitations for Lab Experiments

One advantage of using CEIBS in lab experiments is its ability to inhibit the activity of certain enzymes, making it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation of using CEIBS is its potential toxicity, which can affect the results of experiments.

Future Directions

There are several future directions for research on CEIBS. One direction is to study its potential use in treating other diseases such as Alzheimer's disease and diabetes. Another direction is to study the structure-activity relationship of CEIBS to develop more potent and selective inhibitors of carbonic anhydrase and metalloproteinases. Additionally, more studies are needed to determine the exact biochemical and physiological effects of CEIBS.

Synthesis Methods

The synthesis of CEIBS involves the reaction of 5-chloro-2-ethoxybenzenesulfonyl chloride with diisopropylamine and 2-methylpropanol. The reaction takes place in the presence of a base such as triethylamine and is carried out at room temperature. The resulting product is then purified through column chromatography to obtain pure CEIBS.

Scientific Research Applications

CEIBS has been studied for its potential use in treating various diseases such as cancer, inflammation, and neurological disorders. It has been shown to inhibit the activity of certain enzymes such as carbonic anhydrase and metalloproteinases, which are involved in the progression of these diseases. CEIBS has also been studied for its potential use as a diagnostic tool for certain diseases.

properties

IUPAC Name

5-chloro-2-ethoxy-N,N-bis(2-methylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26ClNO3S/c1-6-21-15-8-7-14(17)9-16(15)22(19,20)18(10-12(2)3)11-13(4)5/h7-9,12-13H,6,10-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWDGZQLSWYFRMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N(CC(C)C)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.9 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-2-ethoxy-N,N-bis(2-methylpropyl)benzene-1-sulfonamide

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